rac-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid, trans: is a chiral cyclopropane derivative. This compound is notable for its rigid three-membered ring structure, which imparts unique chemical properties and reactivity. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanation Reactions: : One common method to synthesize rac-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid, trans involves the cyclopropanation of alkenes. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
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Grignard Reactions: : Another synthetic route involves the reaction of a Grignard reagent with an appropriate ester or acid chloride
Industrial Production Methods
Industrial production of this compound often employs scalable cyclopropanation reactions. These processes are optimized for high yield and purity, using cost-effective catalysts and reagents. Continuous flow reactors may be used to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : rac-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid, trans can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Reagents like thionyl chloride can convert the carboxylic acid to an acid chloride, which can then undergo further substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Acid chlorides, esters
Scientific Research Applications
Chemistry
In chemistry, rac-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules. Its rigid structure and chiral centers make it valuable in the study of stereochemistry and reaction mechanisms.
Biology
This compound can be used in biological studies to investigate the effects of cyclopropane derivatives on biological systems. Its structural rigidity can influence the binding and activity of biological molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Cyclopropane derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid cyclopropane ring can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- cis-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid
- trans-2,3-dimethylcyclopropane-1-carboxylic acid
- 2,3-dimethylcyclopropane-1-carboxylic acid
Uniqueness
rac-(2R,3R)-2,3-dimethylcyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of two chiral centers. This configuration can lead to distinct reactivity and biological activity compared to its cis isomer or other cyclopropane derivatives.
Properties
CAS No. |
20431-63-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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